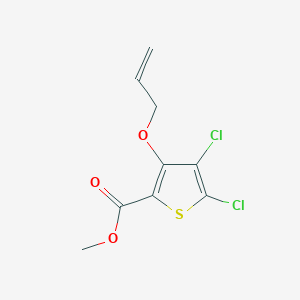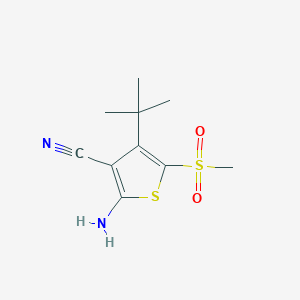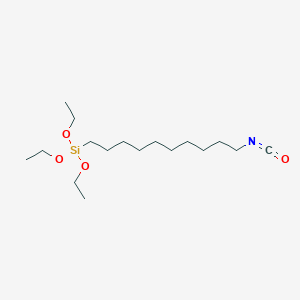
Silane, triethoxy(10-isocyanatodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethoxy(10-isocyanatodecyl)-, also known as 10-isocyanatodecyltriethoxysilane, is an organosilicon compound with the molecular formula C17H35NO4Si and a molecular weight of 345.5496 g/mol . This compound is characterized by the presence of an isocyanate group attached to a decyl chain, which is further bonded to a triethoxysilane moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, triethoxy(10-isocyanatodecyl)- typically involves the reaction of 10-isocyanatodecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The purity of the final product can be enhanced through various purification techniques, such as distillation or chromatography.
Análisis De Reacciones Químicas
Silane, triethoxy(10-isocyanatodecyl)- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilane moiety can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form urea, carbamate, and amine derivatives, respectively.
Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Silane, triethoxy(10-isocyanatodecyl)- has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of various materials, such as glass, metals, and polymers, to enhance their adhesion, hydrophobicity, or biocompatibility.
Polymer Chemistry: It is employed as a crosslinking agent in the synthesis of polyurethane and other polymeric materials.
Biomedical Applications: The compound is used in the development of drug delivery systems and biomedical coatings due to its ability to form stable bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of Silane, triethoxy(10-isocyanatodecyl)- involves the formation of covalent bonds with various substrates through its isocyanate and silane groups. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify the surface properties of materials and enhance their performance in various applications .
Comparación Con Compuestos Similares
Silane, triethoxy(10-isocyanatodecyl)- can be compared with other similar compounds, such as:
Silane, triethoxy(3-isocyanatopropyl)-: This compound has a shorter propyl chain compared to the decyl chain in Silane, triethoxy(10-isocyanatodecyl)-, which may result in different surface modification properties.
Silane, triethoxy(3-aminopropyl)-: This compound contains an amino group instead of an isocyanate group, leading to different reactivity and applications.
The uniqueness of Silane, triethoxy(10-isocyanatodecyl)- lies in its long decyl chain and the presence of both isocyanate and silane groups, which provide a combination of reactivity and surface modification capabilities that are not found in other similar compounds.
Propiedades
Número CAS |
862546-89-2 |
|---|---|
Fórmula molecular |
C17H35NO4Si |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
triethoxy(10-isocyanatodecyl)silane |
InChI |
InChI=1S/C17H35NO4Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-18-17-19/h4-16H2,1-3H3 |
Clave InChI |
OGYUGOYDUYGVFP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCCCN=C=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)
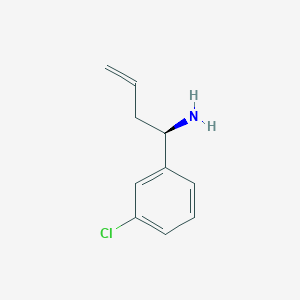

![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)

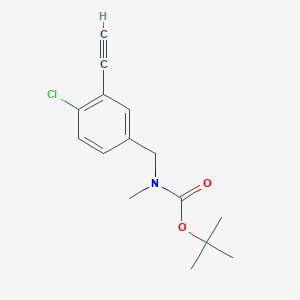


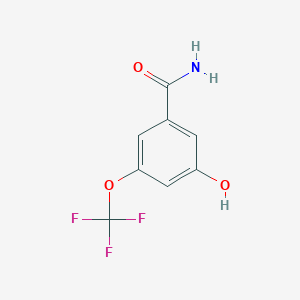

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)
